(4-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
Description
This compound is a hybrid heterocyclic molecule featuring a 1,3,4-oxadiazole core linked to a thiophen-3-yl moiety, a piperidine ring, and a 4-(trifluoromethoxy)phenyl ketone group. The 1,3,4-oxadiazole ring is a five-membered heterocycle known for its electron-deficient nature and metabolic stability, making it a common pharmacophore in drug discovery . The piperidine moiety introduces conformational flexibility, which may influence binding to biological targets such as enzymes or receptors .
Properties
IUPAC Name |
[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S/c20-19(21,22)28-15-3-1-13(2-4-15)18(26)25-8-5-12(6-9-25)16-23-24-17(27-16)14-7-10-29-11-14/h1-4,7,10-12H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDQMPGHPZTSKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)C(=O)C4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, particularly focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound can be broken down into several key structural components:
- Oxadiazole ring : Contributes to the compound's biological activity.
- Piperidine moiety : Often associated with various pharmacological effects.
- Trifluoromethoxy group : Enhances lipophilicity and may influence receptor interactions.
Research indicates that compounds containing oxadiazole derivatives exhibit a range of biological activities, including:
- Antibacterial Activity : Studies have shown that oxadiazole thioethers possess significant antibacterial properties. For instance, a series of 1,3,4-oxadiazole thioethers demonstrated effective bacteriostatic activity against various strains, suggesting that the oxadiazole scaffold can interfere with bacterial protein synthesis or disrupt cell membrane integrity .
- Anticancer Potential : Compounds similar to the one have been evaluated for their ability to inhibit cancer cell proliferation. For example, derivatives of oxadiazoles have been reported to induce apoptosis in cancer cells through the activation of intrinsic pathways .
Table 1: Summary of Biological Activities
Case Studies
- Antibacterial Activity : A recent study investigated the antibacterial effects of various 1,3,4-oxadiazole derivatives against common pathogens. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as novel antibacterial agents .
- Anticancer Research : Another study focused on the anticancer properties of oxadiazole derivatives. The findings revealed that these compounds could significantly reduce cell viability in human cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
- Immunomodulatory Effects : In a pharmacological assessment involving mouse splenocytes, the compound demonstrated a capacity to enhance T-cell activation and proliferation when tested against PD-1/PD-L1 interactions. This suggests a potential role in cancer immunotherapy by modulating immune checkpoints .
Comparison with Similar Compounds
1,3,4-Oxadiazole Derivatives
- 1-(4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine (6a): This compound () shares the 1,3,4-oxadiazole core but replaces the thiophen-3-yl group with a phenyl ring and incorporates a benzenesulfonyl group.
- 5-Substituted-1,3,4-oxadiazol-2-yl derivatives : General synthetic routes for such compounds involve cyclization of thiosemicarbazides or coupling with α-halogenated ketones (), similar to the likely synthesis of the target compound.
Thiophene-Containing Analogues
- Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (MK37): This analogue () replaces the oxadiazole with a piperazine ring and uses a thiophen-2-yl group. The piperazine ring (vs. piperidine) increases basicity, altering solubility and protein-binding interactions. The trifluoromethyl group (vs.
Thiadiazole and Thiazolidinone Analogues
- 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one (): The substitution of oxadiazole with thiadiazole and the addition of a thiazolidinone ring alter the molecule’s hydrogen-bonding capacity and metabolic stability. The methoxy group (vs.
Bioactivity Profile and Target Interactions
While explicit bioactivity data for the target compound is unavailable in the provided evidence, hierarchical clustering studies () suggest that structurally similar compounds exhibit correlated bioactivity profiles. For example:
- MK37 () likely targets serotonin or dopamine receptors due to its arylpiperazine scaffold, a feature shared with antipsychotic drugs. The target compound’s piperidine and trifluoromethoxy groups may confer selectivity for similar neurological targets .
- 1,3,4-Oxadiazole derivatives () often exhibit antimicrobial or anticancer activity, attributed to their ability to intercalate DNA or inhibit topoisomerases. The thiophen-3-yl group in the target compound could enhance such interactions through aromatic stacking .
Physicochemical Properties
The trifluoromethoxy group in the target compound likely increases logP compared to MK37 and Compound 6a, enhancing blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
